BenchChemオンラインストアへようこそ!

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone

Medicinal Chemistry Drug Design Physicochemical Properties

This compound features the validated 3-chloropyridin-4-yloxy hinge-binding motif (cf. BMS-777607 co-crystal, PDB: 3F82) with a non-carboxamide ethanone linker that eliminates the amide H-bond donor, potentially improving permeability and intracellular target engagement. The 3-chloro substitution confers predicted metabolic stability advantages over the 2-chloro regioisomer. With MW 334.78 and cLogP ~2.8, it resides in optimal CNS drug-like space—ideal for CNS-penetrant Met kinase inhibitor programs. Use as an SAR starting point; compare with pyrazine analog CAS 2034499-68-6 for kinome selectivity profiling to optimize inhibitor selectivity and minimize off-target effects in lead optimization.

Molecular Formula C17H16ClFN2O2
Molecular Weight 334.78
CAS No. 2034301-52-3
Cat. No. B2438728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone
CAS2034301-52-3
Molecular FormulaC17H16ClFN2O2
Molecular Weight334.78
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C17H16ClFN2O2/c18-15-10-20-7-5-16(15)23-14-6-8-21(11-14)17(22)9-12-1-3-13(19)4-2-12/h1-5,7,10,14H,6,8-9,11H2
InChIKeyCCUBGXUPYGCXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 2034301-52-3)


1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 2034301-52-3) is a synthetic small molecule belonging to the aryloxypyrrolidine ethanone class, characterized by a pyrrolidine core substituted with a 3-chloropyridin-4-yloxy group and a 4-fluorophenyl ethanone moiety [1]. This compound is structurally related to kinase inhibitor pharmacophores and is primarily utilized as a research chemical in medicinal chemistry and chemical biology studies [2].

Why 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone Cannot Be Generically Substituted with In-Class Analogs


Aryloxypyrrolidine ethanone derivatives exhibit divergent biological profiles depending on subtle variations in linker chemistry, aryl substitution, and the heteroaryl ether moiety. Compounds within this class can shift target engagement between kinases, deubiquitinases, and other enzyme families based on minimal structural changes [1]. The ethanone linker of the target compound differentiates it from carboxamide analogs, potentially altering hydrogen-bonding capacity, conformational flexibility, and metabolic stability [2]. Furthermore, the 3-chloropyridin-4-yloxy substituent is a validated kinase hinge-binding motif, as exemplified by BMS-777607, whereas related analogs with alternative heterocycles (e.g., pyrazine) exhibit distinct selectivity profiles [3]. Therefore, generic substitution with any in-class analog may lead to substantial deviations in target engagement, potency, and pharmacokinetic behavior.

Product-Specific Quantitative Differentiation Evidence for CAS 2034301-52-3 Against Closest Analogs


Ethanone Linker vs. Carboxamide Linker: Impact on Hydrogen-Bond Donor Count and Predicted Permeability

The target compound incorporates an ethanone linker (1]. Based on Lipinski's Rule of Five and established physicochemical correlations, this reduction in HBD count is consistently associated with an approximate 3- to 5-fold increase in predicted passive membrane permeability (as measured by PAMPA or Caco-2 assays) and potentially higher oral bioavailability [2].

Medicinal Chemistry Drug Design Physicochemical Properties

3-Chloropyridin-4-yloxy vs. Pyrazinyloxy Ether: Implications for Kinase Hinge-Binding Selectivity

The 3-chloropyridin-4-yloxy substituent on the target compound is a validated kinase hinge-binding motif, as demonstrated by the co-crystal structure of BMS-777607 with the c-Met kinase domain (PDB ID: 3F82), where the 2-amino-3-chloropyridin-4-yloxy group forms critical hydrogen bonds with the hinge region [1]. In contrast, the pyrazinyloxy analog (CAS 2034499-68-6) features a dimethylaminopyrazine ether that presents a different hydrogen-bond acceptor/donor pattern and electronic distribution [2]. Literature SAR on related pyrrolopyridine kinase inhibitors indicates that pyridine-to-pyrazine substitution can shift kinase selectivity profiles, with pyridine-containing analogs showing preference for Met family kinases (e.g., c-Met, Ron) while pyrazine analogs may exhibit broader or altered selectivity [3].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Chlorine Position on Pyridine Ring: 3-Chloro vs. 2-Chloro Substitution and Impact on Metabolic Stability

The target compound features a 3-chloro substituent on the pyridine ring, as opposed to the 2-chloro isomer found in certain pyrrolidine ethanone analogs [1]. Published SAR on chloropyridine-containing kinase inhibitors demonstrates that the position of the chlorine atom significantly influences oxidative metabolism by cytochrome P450 enzymes [2]. For instance, in a related series of chloropyridine analogs, the 3-chloro isomer exhibited substantially different metabolic stability compared to the 2-chloro isomer: in human liver microsome (HLM) assays, the 3-chloro substitution was associated with a longer half-life (t1/2 > 60 min) compared to the 2-chloro analog (t1/2 ≈ 25 min), attributable to the electron-withdrawing effect at the 3-position reducing metabolic liability at the adjacent position [2].

Drug Metabolism Pharmacokinetics Cytochrome P450

Pyrrolidine-Ethanone Scaffold vs. Pyrrolidine-Methanone (BTK Inhibitor) Scaffold: Target Class Differentiation

A closely related compound, (2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, has been characterized as a potent and irreversible Bruton's Tyrosine Kinase (BTK) inhibitor . The target compound replaces the 2-chloro-6-fluorobenzoyl group with a 4-fluorophenyl ethanone moiety. This structural difference is significant: the methanone analog contains an acrylamide-like electrophile capable of forming a covalent bond with Cys481 in the BTK active site, whereas the ethanone analog lacks this electrophilic warhead and is expected to act through a reversible, non-covalent mechanism [1]. This fundamentally alters the target engagement profile, potentially expanding the therapeutic window and reducing off-target covalent modification risks.

Chemical Biology Kinase Profiling Target Engagement

Molecular Weight and Lipophilicity Comparison: Implications for CNS Penetration and Drug-Likeness

The target compound (MW = 334.78 g/mol; cLogP ≈ 2.8) falls within a favorable range for CNS drug-likeness, with MW < 400 and cLogP between 1 and 4 [1]. In contrast, the structurally related Met kinase inhibitor BMS-777607 has a significantly higher molecular weight (MW = 512.93 g/mol) and cLogP (~3.9), placing it outside typical CNS drug-likeness parameters [2]. Additionally, compared to IU1 (USP14 inhibitor, CAS 314245-33-5, MW = 300.37 g/mol, cLogP ~3.1), the target compound offers an intermediate profile that may balance potency and CNS exposure [3].

Drug Design CNS Drug Delivery Physicochemical Properties

Best Research and Industrial Application Scenarios for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone


Met Kinase Family Chemical Probe Development (Non-Covalent Inhibitor Series)

The target compound serves as a structurally validated starting point for developing reversible, non-covalent inhibitors targeting the Met kinase family. The 3-chloropyridin-4-yloxy moiety is established as a hinge-binding motif through the co-crystal structure of BMS-777607 (PDB: 3F82) [1]. The ethanone linker eliminates the carboxamide hydrogen-bond donor, potentially improving permeability and enabling intracellular target engagement [2]. Researchers investigating Met-driven cancers or seeking to dissect Met signaling pathways can utilize this compound as a core scaffold for structure-activity relationship (SAR) exploration, with the advantage of a lower molecular weight and favorable CNS drug-likeness parameters compared to BMS-777607.

Comparative Kinase Selectivity Profiling Studies (Pyridine vs. Pyrazine Heterocycle Series)

In kinase selectivity profiling panels, the target compound (3-chloropyridin-4-yloxy) can be directly compared with the pyrazine analog (CAS 2034499-68-6) to establish the impact of heterocycle variation on kinase selectivity fingerprints [1]. Published SAR indicates that pyridine-to-pyrazine substitution can redirect kinase target engagement across the kinome [2]. This compound pair enables systematic evaluation of hinge-binding preferences, which is essential for optimizing inhibitor selectivity and minimizing off-target effects in lead optimization campaigns.

Metabolic Stability Optimization: 3-Chloro vs. 2-Chloro Pyridine Isomer Comparison

The 3-chloro substitution on the pyridine ring confers a predicted metabolic stability advantage over the 2-chloro isomer, based on established SAR in related chloropyridine kinase inhibitor series [1]. This compound can be deployed in head-to-head human liver microsome (HLM) stability assays against its 2-chloro regioisomer to empirically validate the metabolic liability associated with chlorine position. Such studies directly inform the design of analogs with improved pharmacokinetic profiles for in vivo efficacy models.

CNS Drug Discovery Programs Leveraging Favorable Physicochemical Properties

With a molecular weight of 334.78 g/mol and a predicted cLogP of approximately 2.8, the target compound resides within the optimal CNS drug-likeness space (MW < 400, 1 < cLogP < 4) [1]. This contrasts with larger kinase inhibitors like BMS-777607 (MW = 512.93 g/mol) that fall outside this range [2]. Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors can use this compound as an early lead, benefiting from its inherently favorable properties that reduce the optimization burden for brain exposure.

Quote Request

Request a Quote for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.